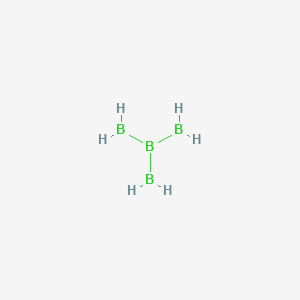
Tris(boranyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(boranyl)borane is a boron-containing compound with the chemical formula B4H6. It is also known as 2-boranyltriborane(5) and is part of the boranes family. This compound is characterized by its unique structure, which includes three boron atoms bonded to a central boron atom, forming a linear arrangement.
Vorbereitungsmethoden
The synthesis of Tris(boranyl)borane involves several methods, including:
Analyse Chemischer Reaktionen
Tris(boranyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: Reduction reactions can convert this compound into simpler boron hydrides.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include halogenating agents like ClSiMe3 and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(boranyl)borane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating boron-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of boron-containing polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Tris(boranyl)borane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can act as Lewis acids, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Tris(boranyl)borane can be compared with other boron-containing compounds such as:
Triborylborane: Similar in structure but lacks the additional boron atom bonded to the central boron atom.
Fluorotriborane: Contains fluorine atoms instead of hydrogen atoms, leading to different reactivity and applications.
Chlorotriborane: Similar to fluorotriborane but with chlorine atoms, used in different substitution reactions.
The uniqueness of this compound lies in its specific arrangement of boron atoms and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
B4H6 |
|---|---|
Molekulargewicht |
49.3 g/mol |
IUPAC-Name |
tris(boranyl)borane |
InChI |
InChI=1S/B4H6/c1-4(2)3/h1-3H2 |
InChI-Schlüssel |
QCUFEJNRHBHENA-UHFFFAOYSA-N |
SMILES |
BB(B)B |
Kanonische SMILES |
BB(B)B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















